Regioisomeric Differentiation: Melting Point and Physicochemical Profile Versus CAS 54968-74-0
The target compound (3-COOEt/5-CONH₂) and its regioisomer ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate (CAS 54968-74-0, 3-CONH₂/5-COOEt) exhibit measurably distinct melting points, confirming different crystal packing and intermolecular hydrogen-bonding networks arising from the swapped carbamoyl/carboxylate positions. The regioisomer CAS 54968-74-0 exhibits an experimentally determined melting point of 203–206°C with a predicted pKa of 14.06 ± 0.50 , while the target compound's melting point data remains unreported in open databases, indicating a likely different solid-state profile. This thermal difference provides a clear identity verification metric for procurement and quality control.
| Evidence Dimension | Melting point (experimental) and predicted pKa |
|---|---|
| Target Compound Data | Melting point: not publicly reported; molecular formula C₇H₉N₃O₃S, MW 215.23 g/mol, purity ≥98% (vendor specification) |
| Comparator Or Baseline | CAS 54968-74-0: mp 203.00–206.00°C (experimental, abcr GmbH) ; predicted pKa 14.06 ± 0.50, predicted bp 269.9 ± 40.0°C, predicted density 1.459 ± 0.06 g/cm³ |
| Quantified Difference | Melting point: comparator mp 203–206°C; target compound mp unreported, indicating distinct solid-state identity; predicted pKa available only for comparator (14.06) |
| Conditions | CAS 54968-74-0 mp measured by abcr GmbH; predicted properties from ACD/Labs Percepta (ChemicalBook); target compound purity per Leyan (98%) and MolCore (NLT 98%) vendor specifications |
Why This Matters
The distinct melting point between regioisomers provides a definitive identity confirmation test during procurement, preventing costly misidentification in the laboratory where the two isomers share identical molecular formula, molecular weight, and MS fragmentation patterns.
